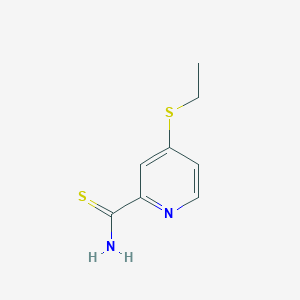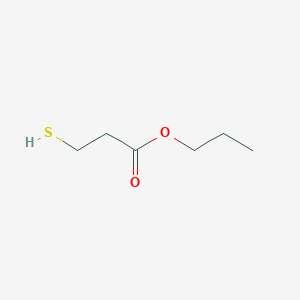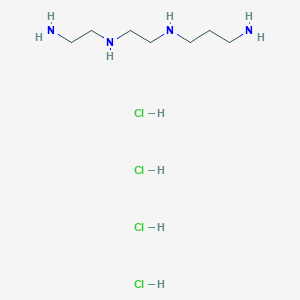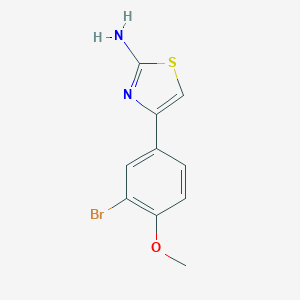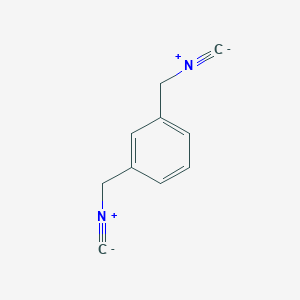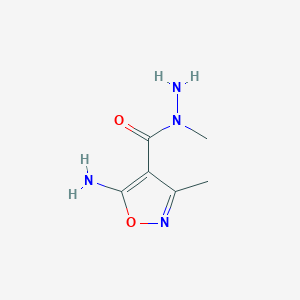
3-Acetyl-3-methylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-3-methylcyclopentan-1-one (AMC) is a cyclic ketone with a molecular formula of C8H12O2. AMC is a versatile compound used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science.
Wirkmechanismus
The mechanism of action of 3-Acetyl-3-methylcyclopentan-1-one is not well understood. However, it is believed that 3-Acetyl-3-methylcyclopentan-1-one acts as a nucleophile in various chemical reactions, including the Claisen-Schmidt condensation, the Michael addition reaction, and the Friedel-Crafts acylation reaction. 3-Acetyl-3-methylcyclopentan-1-one may also act as a ligand for various metal ions, including copper and nickel.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Acetyl-3-methylcyclopentan-1-one are not well studied. However, it is believed that 3-Acetyl-3-methylcyclopentan-1-one may have antiviral, antitumor, and anti-inflammatory properties. 3-Acetyl-3-methylcyclopentan-1-one may also have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Acetyl-3-methylcyclopentan-1-one in lab experiments include its versatility, ease of synthesis, and availability. 3-Acetyl-3-methylcyclopentan-1-one is also stable under various reaction conditions and can be easily purified. The limitations of using 3-Acetyl-3-methylcyclopentan-1-one in lab experiments include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are many future directions for the research and development of 3-Acetyl-3-methylcyclopentan-1-one. One direction is the synthesis of novel compounds based on the 3-Acetyl-3-methylcyclopentan-1-one scaffold for various applications, including drug discovery and materials science. Another direction is the study of the mechanism of action of 3-Acetyl-3-methylcyclopentan-1-one and its derivatives. Additionally, the development of new synthesis methods for 3-Acetyl-3-methylcyclopentan-1-one and its derivatives is an area of future research. Finally, the study of the biochemical and physiological effects of 3-Acetyl-3-methylcyclopentan-1-one and its derivatives is an area of future research.
Synthesemethoden
3-Acetyl-3-methylcyclopentan-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation, the Michael addition reaction, and the Friedel-Crafts acylation reaction. The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with a carbonyl compound to form a β-hydroxyketone, which is then dehydrated to form the final product. The Michael addition reaction involves the reaction of a Michael donor with a Michael acceptor to form a β-ketoester, which is then decarboxylated to form the final product. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-3-methylcyclopentan-1-one has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 3-Acetyl-3-methylcyclopentan-1-one is used as a building block for the synthesis of various compounds, including pharmaceuticals, fragrances, and natural products. In medicinal chemistry, 3-Acetyl-3-methylcyclopentan-1-one has been used as a scaffold for the development of various drugs, including antitumor, antiviral, and anti-inflammatory agents. In materials science, 3-Acetyl-3-methylcyclopentan-1-one has been used as a precursor for the synthesis of various polymers and materials, including conducting polymers and metal-organic frameworks.
Eigenschaften
CAS-Nummer |
173547-34-7 |
|---|---|
Produktname |
3-Acetyl-3-methylcyclopentan-1-one |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
3-acetyl-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)8(2)4-3-7(10)5-8/h3-5H2,1-2H3 |
InChI-Schlüssel |
UYJCIPXPQDTJGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCC(=O)C1)C |
Kanonische SMILES |
CC(=O)C1(CCC(=O)C1)C |
Synonyme |
Cyclopentanone, 3-acetyl-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



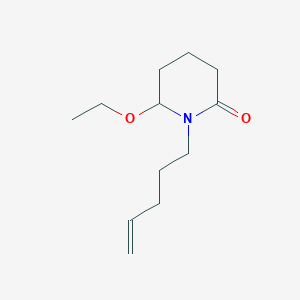
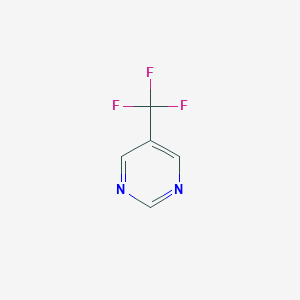

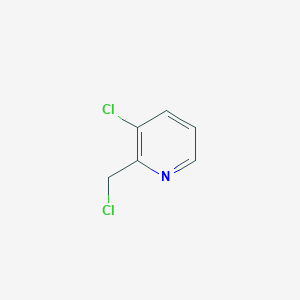
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)
